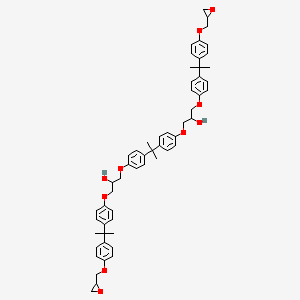
Bisphenol A trimer diglycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol A trimer diglycidyl ether is an organic compound derived from bisphenol A and epichlorohydrin. It is a type of epoxy resin, known for its high reactivity and versatility in various applications. This compound is a colorless to pale yellow viscous liquid and is widely used in the production of coatings, adhesives, and composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol A trimer diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the bisphenol A, allowing it to react with epichlorohydrin. The reaction conditions usually include temperatures ranging from 50°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with precise control over reaction parameters. The process includes the use of large-scale reactors, efficient mixing, and temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bisphenol A trimer diglycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various epoxy derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Bisphenol A trimer diglycidyl ether has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of bio-compatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of dental composites and medical adhesives.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and construction industries.
Mechanism of Action
The mechanism of action of bisphenol A trimer diglycidyl ether involves its high reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks. This cross-linking imparts high mechanical strength, chemical resistance, and thermal stability to the resulting materials. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: A simpler analog with similar reactivity but lower molecular weight.
Bisphenol F diglycidyl ether: Another analog with different structural properties and reactivity.
Bisphenol S diglycidyl ether: A compound with enhanced thermal stability and chemical resistance.
Uniqueness
Bisphenol A trimer diglycidyl ether is unique due to its higher molecular weight and the presence of multiple epoxide groups, which provide enhanced cross-linking capabilities. This results in materials with superior mechanical properties and chemical resistance compared to its simpler analogs.
Properties
CAS No. |
57862-49-4 |
|---|---|
Molecular Formula |
C57H64O10 |
Molecular Weight |
909.1 g/mol |
IUPAC Name |
1-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H64O10/c1-55(2,39-7-19-47(20-8-39)60-31-45(58)33-62-49-23-11-41(12-24-49)56(3,4)43-15-27-51(28-16-43)64-35-53-37-66-53)40-9-21-48(22-10-40)61-32-46(59)34-63-50-25-13-42(14-26-50)57(5,6)44-17-29-52(30-18-44)65-36-54-38-67-54/h7-30,45-46,53-54,58-59H,31-38H2,1-6H3 |
InChI Key |
DQAHDHIIRYLNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(COC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OCC(COC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)OCC8CO8)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















